molecular formula C42H76N2O2 B103069 Octadecanamide, N,N'-1,4-phenylenebis- CAS No. 16099-54-0

Octadecanamide, N,N'-1,4-phenylenebis-

Cat. No.: B103069
CAS No.: 16099-54-0
M. Wt: 641.1 g/mol
InChI Key: CQISYTXUORWJSX-UHFFFAOYSA-N
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Description

Octadecanamide, N,N’-1,4-phenylenebis- is a chemical compound known for its unique structure and properties It is a type of amide, specifically a bis-amide, where two octadecanamide groups are connected by a 1,4-phenylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octadecanamide, N,N’-1,4-phenylenebis- typically involves the reaction of octadecanoyl chloride with 1,4-phenylenediamine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction. After the reaction is complete, the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of Octadecanamide, N,N’-1,4-phenylenebis- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Octadecanamide, N,N’-1,4-phenylenebis- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under strong oxidizing conditions, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide groups to amines, although this typically requires strong reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenylene ring .

Scientific Research Applications

Octadecanamide, N,N’-1,4-phenylenebis- has several applications in scientific research:

Mechanism of Action

The mechanism by which Octadecanamide, N,N’-1,4-phenylenebis- exerts its effects is primarily related to its ability to interact with other molecules through hydrogen bonding and hydrophobic interactions. The amide groups can form hydrogen bonds with other molecules, while the long hydrocarbon chains provide hydrophobic interactions. These properties allow the compound to integrate into various molecular systems, influencing their behavior and properties .

Comparison with Similar Compounds

Similar Compounds

    Octadecanamide: A simpler amide with a single octadecanamide group.

    N,N’-1,4-phenylenebis(methylene)bis(octadecanamide): A similar bis-amide with methylene linkers instead of direct phenylene linkage.

    N,N’-hexane-1,6-diylbis(octadecanamide): Another bis-amide with a hexane linker.

Uniqueness

Octadecanamide, N,N’-1,4-phenylenebis- is unique due to its phenylene linkage, which imparts distinct electronic and structural properties compared to other bis-amides. This linkage can influence the compound’s reactivity and interactions with other molecules, making it particularly useful in specific applications .

Properties

IUPAC Name

N-[4-(octadecanoylamino)phenyl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H76N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)43-39-35-37-40(38-36-39)44-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-38H,3-34H2,1-2H3,(H,43,45)(H,44,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQISYTXUORWJSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)NC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H76N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066011
Record name Octadecanamide, N,N'-1,4-phenylenebis-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

641.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16099-54-0
Record name N,N′-1,4-Phenylenebis[octadecanamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16099-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octadecanamide, N,N'-1,4-phenylenebis-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanamide, N,N'-1,4-phenylenebis-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octadecanamide, N,N'-1,4-phenylenebis-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-1,4-phenylenebis(stearamide)
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